1. PF-00734200:Compound Description: (3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, also known as PF-00734200, is a dipeptidyl peptidase IV (DPP-IV) inhibitor. [, , ] This compound progressed to phase 3 clinical trials for the treatment of type 2 diabetes. [, , ] PF-00734200 is rapidly absorbed and primarily metabolized by hydroxylation at the 5' position of its pyrimidine ring. [, , ] Relevance: This compound shares the core structural motif of a pyrimidine ring linked to a piperazine ring through a methanone linker with (1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone. The major difference lies in the replacement of the azetidine and phenyl groups in the target compound with a pyrrolidine ring and a difluoropyrrolidine group in PF-00734200.
2. (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone:Compound Description: This compound is structurally characterized by X-ray crystallography, highlighting the presence of a pyrimidine ring, piperidine ring, and a methanone linker. []Relevance: Although lacking an azetidine ring, this compound demonstrates structural similarities to (1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone through its pyrimidine ring linked to a six-membered nitrogen-containing heterocycle (piperidine instead of piperazine) via a methanone linker. This suggests a potential class of related compounds with varying heterocycle substitutions.
3. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide:Compound Description: This compound is the free base form of Imatinib, a tyrosine kinase inhibitor primarily used to treat leukemia. [] It features a pyrimidine ring and a piperazine ring within its structure. []Relevance: While structurally different from (1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone in terms of the core ring system, the presence of both a pyrimidine and a piperazine moiety suggests potential shared chemical properties and potential for similar biological activity profiles.
4. [4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678):Compound Description: RG1678 is a potent and selective GlyT1 inhibitor with potential for treating schizophrenia. [] Relevance: Although lacking the pyrimidine and azetidine rings of (1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone, RG1678 incorporates a piperazine ring connected to a methanone linker. This shared structural element suggests that modifications around this linker and piperazine moiety could be explored for modulating biological activity in both compounds.
5. 2-/3-Alkoxyphenylcarbamic acid derivatives containing 4'-(pyrimidin-2'-yl)piperazin-1'-yl moiety:Compound Description: This series of compounds was synthesized and investigated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis and other potentially pathogenic strains. []Relevance: These compounds share the 4'-(pyrimidin-2'-yl)piperazin-1'-yl fragment with (1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone. This suggests that the pyrimidine-piperazine moiety could be a key pharmacophore for biological activity and that variations in the substituents attached to the phenylcarbamic acid moiety could lead to diverse biological activities.
6. 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones:Compound Description: This series of thiouracil amide compounds were designed to target poly (ADP-ribose) polymerase (PARP) in human breast cancer cells. [] They exhibited moderate to significant efficacy against human breast cancer cells. []Relevance: These compounds share a common structural motif with (1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone, particularly the presence of a pyrimidine ring and a piperazine ring. Although the linker and other substituents differ, this structural similarity suggests that modifications on the pyrimidine and piperazine rings could influence activity against similar biological targets.
7. (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives:Compound Description: This series of compounds was synthesized and evaluated for in vitro antibacterial activity. [] They exhibited moderate to good antimicrobial activity. []Relevance: Although lacking a pyrimidine ring, these compounds possess the piperazin-1-yl)methanone moiety also found in (1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone. This structural similarity highlights the importance of the methanone linker and the potential for modifications on the piperazine ring and the thiazole ring to influence biological activity.
8. 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604):Compound Description: K-604 is a potent and aqueous-soluble acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with improved oral absorption compared to its predecessor. []Relevance: Though structurally distinct from (1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone, K-604 shares the presence of a piperazine ring. The successful optimization of K-604 for aqueous solubility and oral absorption by modifying substituents around the piperazine ring offers valuable insights for potential modifications to the target compound.
9. 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305):Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper that has shown excellent in vivo efficacy in a BRCA mutant HBCx-17 PDX model. []Relevance: Despite lacking the pyrimidine and azetidine rings of the target compound, AZD5305 contains a piperazine ring that plays a crucial role in its interaction with PARP1. This highlights the potential of piperazine-containing compounds as scaffolds for developing inhibitors of various targets, including PARP and potentially targets related to the biological activity of (1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone.
10. (1-(4-Fluorophenyl)indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone (JNJ-42226314):Compound Description: JNJ-42226314 is a reversible, selective, and potent monoacylglycerol lipase (MAGL) inhibitor. [, ] It has demonstrated beneficial effects in preclinical models of pain and inflammation. []Relevance: This compound shares the key structural features of a piperazine ring linked to an azetidine ring through a methanone linker with (1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone. The difference lies in the substitution of the pyrimidine rings with a fluorophenylindole group and a thiazole ring in JNJ-42226314. This structural similarity highlights the versatility of this scaffold for targeting different enzymes and suggests that modifications on the aromatic rings and the azetidine ring could be explored to modulate biological activity.
Overview
The compound (1-(6-Phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that incorporates multiple heterocyclic rings, specifically pyrimidines and piperazines. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, particularly in the development of therapeutic agents.
Source
The synthesis and characterization of this compound can be traced through various scientific literature and research articles focusing on heterocyclic chemistry and drug design. The detailed exploration of its synthesis, molecular structure, and biological activity is crucial for understanding its potential applications.
Classification
This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen-containing rings (pyrimidine and piperazine). It falls under the category of pharmaceutical intermediates used in the synthesis of bioactive compounds.
Synthesis Analysis
Methods
The synthesis of (1-(6-Phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions, including:
Formation of the Azetidine Ring: This may be achieved through cyclization reactions involving appropriate precursors.
Pyrimidine Synthesis: The introduction of phenyl and pyrimidine groups can be done via nucleophilic substitution or coupling reactions.
Final Coupling: The azetidine derivative is then reacted with a piperazine derivative to form the final product.
Technical Details
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Techniques like chromatography may be employed for purification.
Molecular Structure Analysis
Structure
The molecular structure of this compound features:
An azetidine ring, which is a four-membered saturated ring containing one nitrogen atom.
Two pyrimidine rings, which are six-membered aromatic rings containing two nitrogen atoms.
A piperazine moiety, which is a six-membered ring containing two nitrogen atoms.
Data
The molecular formula can be denoted as C17H21N5O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The 3D structure can be analyzed using computational chemistry tools to visualize steric interactions and electronic properties.
Chemical Reactions Analysis
Reactions
The compound can undergo various chemical reactions typical for amides and heterocycles, including:
Hydrolysis: Under acidic or basic conditions, the methanone group can hydrolyze to yield corresponding acids.
Substitution Reactions: The nitrogen atoms in the pyrimidine and piperazine rings can participate in nucleophilic substitution reactions.
Oxidation/Reduction: Depending on the functional groups present, oxidation or reduction reactions may also occur.
Technical Details
Understanding these reactions requires knowledge of reaction mechanisms, including transition states and intermediates that form during the chemical transformations.
Mechanism of Action
Process
The mechanism of action for compounds like (1-(6-Phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone often involves interaction with biological targets such as enzymes or receptors.
Data
Research indicates that such compounds may act as inhibitors or modulators in various biochemical pathways, potentially impacting processes like cell signaling or metabolic regulation. Detailed studies on binding affinities and kinetics are essential for elucidating these mechanisms.
Physical and Chemical Properties Analysis
Physical Properties
Typical physical properties include:
Melting Point: Specific melting points would need to be experimentally determined.
Solubility: Solubility in various solvents (e.g., water, ethanol) can indicate potential bioavailability.
Chemical Properties
Chemical properties include:
Stability: The stability under various pH conditions and temperatures.
Reactivity: Reactivity with common reagents such as acids or bases.
Relevant data should be gathered from experimental studies to provide a comprehensive profile.
Applications
Scientific Uses
The compound has potential applications in:
Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases.
Biological Research: Investigating mechanisms of action related to specific biological pathways.
Chemical Synthesis: Serving as an intermediate in synthesizing more complex molecules with therapeutic potential.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.